(1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine
Description
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Properties
IUPAC Name |
(E)-4-phenyl-N-[(Z)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]-3-prop-2-enyl-1,3-thiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4S2/c1-3-15-27-21(19-11-7-5-8-12-19)17-29-23(27)25-26-24-28(16-4-2)22(18-30-24)20-13-9-6-10-14-20/h3-14,17-18H,1-2,15-16H2/b25-23-,26-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOKARJYSPXDOU-MJPLYFDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=C2N(C(=CS2)C3=CC=CC=C3)CC=C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N/N=C\2/N(C(=CS2)C3=CC=CC=C3)CC=C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two thiazole rings, which are known for their biological activity, particularly in anticancer and antimicrobial applications.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCC827 and NCI-H358 .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCC827 | 6.26 |
| Compound B | NCI-H358 | 6.48 |
| (1Z,2E)-1,2-bis(...) | HeLa | 5.00 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the thiazole moiety enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes .
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
Case Studies
Several case studies have investigated the efficacy of thiazole derivatives in preclinical settings:
- Study on Cancer Cell Lines : A study demonstrated that a thiazole derivative similar to (1Z,2E)-1,2-bis(...) significantly reduced viability in HeLa cells through apoptosis induction .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria, showing promising results in vitro .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (1Z,2E)-1,2-bis(3-allyl-4-phenylthiazol-2(3H)-ylidene)hydrazine typically involves the reaction of thiazole derivatives with hydrazines under controlled conditions. The compound's structure is characterized by the presence of two thiazole rings connected by a hydrazine linkage, which contributes to its unique properties.
Key Properties:
- Molecular Formula: C19H18N4S2
- Molecular Weight: 366.50 g/mol
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities which can be harnessed for therapeutic purposes:
Antimicrobial Activity
Studies have shown that compounds containing thiazole moieties possess significant antimicrobial properties. The thiazole rings in this compound enhance its efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thiazole have been linked to the inhibition of tumor growth in various cancer models.
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Material Science Applications
In addition to its biological significance, this compound has potential applications in material science:
Photonic Materials
The unique electronic properties of thiazole-containing compounds make them suitable for applications in photonic devices. Their ability to absorb light and emit fluorescence can be utilized in the development of sensors and light-emitting devices.
Polymer Chemistry
In polymer chemistry, thiazole derivatives are being explored as additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with an MIC value of 50 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |
| Study C | Material Science | Enhanced thermal stability in polymer composites by up to 30%. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
